

Application Notes and Protocols for Ethoxysulfuron Efficacy on *Cyperus rotundus* in Sugarcane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethoxysulfuron*

Cat. No.: *B163688*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyperus rotundus, commonly known as purple nutsedge, is a persistent perennial weed that poses a significant threat to sugarcane production worldwide.^{[1][2]} Its aggressive growth and extensive network of underground tubers compete with the crop for essential resources like water, nutrients, and light, leading to substantial yield reductions, which can range from 12% to 83%.^{[1][3]} **Ethoxysulfuron**, a sulfonylurea herbicide, has demonstrated efficacy in controlling *C. rotundus* and other broadleaf weeds in sugarcane.^{[1][4]} These application notes provide detailed protocols and summarize key data on the effective use of **ethoxysulfuron** for the management of *C. rotundus* in sugarcane research settings.

Data Presentation

Table 1: Efficacy of Different Ethoxysulfuron Application Rates on *Cyperus rotundus* Density and Sugarcane Yield

Treatment	Application Rate (g a.i./ha)	C. rotundus Density Reduction (%)	Sugarcane Yield (t/ha)	Reference
Ethoxysulfuron	46.87	Significant reduction over weedy check	92.0 - 105.9	[1][3]
Ethoxysulfuron	56.25	Significantly lower than 2,4-D; at par with 60 g/ha rate	99.9 - 115.8	[1][3]
Ethoxysulfuron	60	Effectively reduced density; complete control at 60 days in one study	82.3 - 101.2	[1][3][5]
2,4-D Na salt	1000	Less effective than ethoxysulfuron	Lower than ethoxysulfuron treatments	[1]
Hand Weeding	Thrice (30, 60, 90 DAP)	Highest reduction in weed density	102.0 - 132.9	[1][3]
Weedy Check	-	-	44.8	[3]

Table 2: Effect of Ethoxysulfuron on Weed Dry Weight

Treatment	Application Rate (g a.i./ha)	Reduction in Weed Dry Weight	Reference
Ethoxysulfuron	56.25	Significantly lower than 2,4-D Na salt	[1]
Ethoxysulfuron	60	Significantly lower than 2,4-D Na salt	[1]
Hand Weeding	Thrice (30, 60, 90 DAP)	Lowest dry weight of all weeds	[1]
Weedy Check	-	Highest weed dry weight	[1]

Experimental Protocols

Protocol 1: Field Efficacy Trial of Ethoxysulfuron

Objective: To evaluate the bio-efficacy of different application rates of **ethoxysulfuron** for the control of *Cyperus rotundus* in sugarcane.

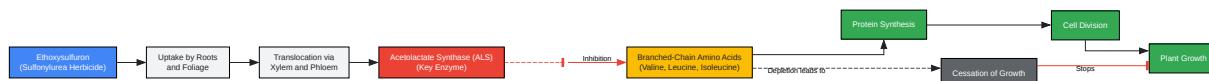
Materials:

- Sugarcane variety (e.g., Co Pant 90223, Co 86032)[\[1\]](#)[\[3\]](#)
- **Ethoxysulfuron** 15% WG (Water Dispersible Granule)
- Knapsack sprayer with a flat fan nozzle[\[1\]](#)[\[5\]](#)
- Quadrant (e.g., 50 cm x 50 cm) for weed density and biomass sampling[\[3\]](#)
- Drying oven
- Weighing balance

Experimental Design:

- Layout: Randomized Complete Block Design (RCBD) with at least three replications.[\[1\]](#)[\[6\]](#)

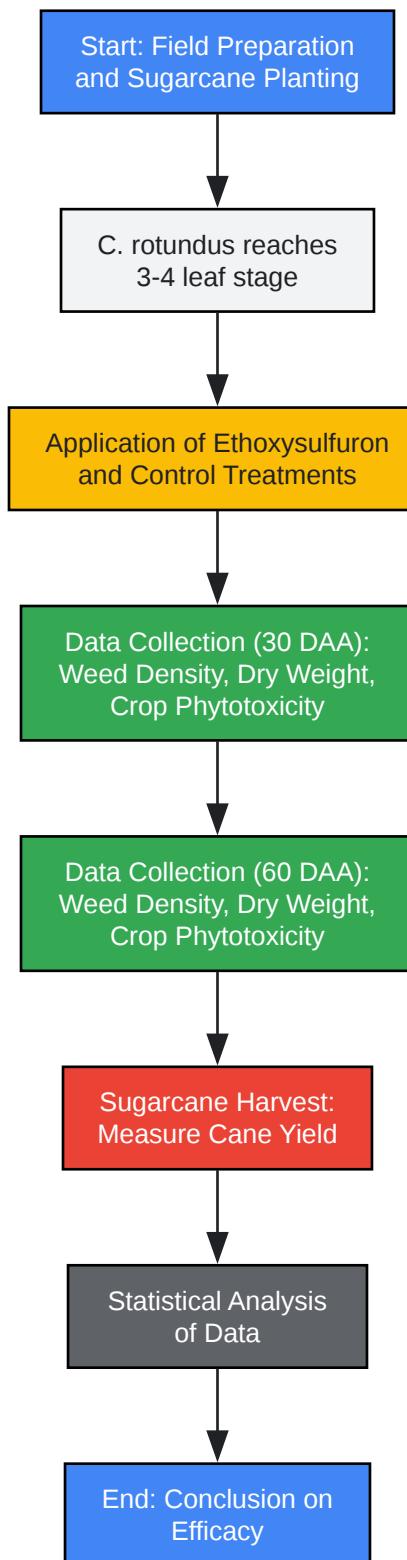
- Plot Size: Standard plot size suitable for sugarcane field trials.
- Treatments:
 - **Ethoxysulfuron** at 46.87 g a.i./ha[[1](#)]
 - **Ethoxysulfuron** at 56.25 g a.i./ha[[1](#)]
 - **Ethoxysulfuron** at 60 g a.i./ha[[1](#)]
 - Standard herbicide check (e.g., 2,4-D Na salt at 1000 g a.i./ha)[[1](#)]
 - Weed-free check (e.g., hand weeding at 30, 60, and 90 Days After Planting - DAP)[[1](#)]
 - Weedy (untreated) check[[1](#)]


Procedure:

- Crop Establishment: Plant sugarcane setts at a specified row spacing (e.g., 75 cm).[[1](#)]
- Herbicide Application:
 - Apply herbicides post-emergence when *C. rotundus* is at the 3-4 leaf stage.[[1](#)][[4](#)][[5](#)]
 - Use a knapsack sprayer calibrated to deliver a spray volume of 500 liters/ha.[[1](#)]
- Data Collection:
 - Weed Density and Dry Weight:
 - At 30 and 60 Days After Application (DAA), randomly place the quadrant in each plot and count the number of *C. rotundus* plants.[[1](#)]
 - Harvest the counted weeds, dry them in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved, and record the dry weight.
 - Crop Phytotoxicity: Visually assess any phytotoxic effects on the sugarcane crop at regular intervals after herbicide application using a 0-10 scale.[[1](#)]

- Sugarcane Yield: At crop maturity, harvest the millable canes from the net plot area and record the cane yield.[1]
- Statistical Analysis: Analyze the data on weed density and dry weight using appropriate statistical methods. Data may require transformation (e.g., log transformation) before analysis.[1][4]

Mandatory Visualizations


Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Ethoxysulfuron** in *Cyperus rotundus*.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for evaluating **Ethoxysulfuron** efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. isws.org.in [isws.org.in]
- 2. agritrop.cirad.fr [agritrop.cirad.fr]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. isws.org.in [isws.org.in]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Ethoxysulfuron Efficacy on Cyperus rotundus in Sugarcane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b163688#ethoxysulfuron-efficacy-on-cyperus-rotundus-in-sugarcane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com